molecular formula C21H22O5 B1248792 Erylatissin C

Erylatissin C

Cat. No.: B1248792
M. Wt: 354.4 g/mol
InChI Key: NGSGHHXJBXTNFJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erylatissin C is a prenylated flavonoid isolated from Erythrina latissima, a plant species recognized for its bioactive secondary metabolites. Structurally, it belongs to the chromone class of flavonoids, characterized by a benzopyran-4-one core. The compound features a dihydrofuran ring linked to the B-ring of the chromone scaffold, with specific hydroxyl and methoxy substituents contributing to its stereochemical and functional properties .

This compound has demonstrated antigenotoxic activity in in vitro assays, particularly against aflatoxin B1 (AFB1)-induced genotoxicity. Its molecular formula, deduced from high-resolution mass spectrometry (HRESIMS), is C21H20O6, with a molecular ion peak at m/z 367.1150 [M+H]⁺ . The compound’s bioactivity is attributed to its ability to inhibit cytochrome P450 (CYP) enzymes involved in AFB1 metabolic activation, thereby reducing DNA adduct formation .

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-7-hydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-18(24)21(13)25-3)19-11-17(23)16-7-6-15(22)10-20(16)26-19/h4,6-10,19,22,24H,5,11H2,1-3H3/t19-/m0/s1

InChI Key

NGSGHHXJBXTNFJ-IBGZPJMESA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)OC)C

Synonyms

7,3'-dihydroxy-4'-methoxy-5'-(gamma,gamma-dimethylallyl)flavanone
erylatissin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Erylatissin C with structurally related prenylated flavonoids, highlighting key differences in substituents, ring systems, and bioactivities:

Compound Molecular Formula Structural Features Biological Activity (IC₅₀) ADME Properties Key References
This compound C21H20O6 B-ring linked to dihydrofuran; C-7 hydroxyl, C-4 methoxy 271.1 µM (Vitotox assay) High GI absorption; P-gp substrate
Sigmoidin C C20H18O6 B-ring linked to dihydropyran; C-4 hydroxy, C-3 methoxy 44.1 µM (Vitotox assay) Moderate GI absorption; non-P-gp substrate
Abyssinoflavone V C22H22O7 B-ring linked to dihydrofuran; C-2' prenyl, C-5 hydroxy 134.3 µM (Vitotox assay) High GI absorption; P-gp substrate
Erylatissin G C22H22O7 B-ring linked to dihydrofuran; C-2' prenyl, C-7 methoxy 74.0 µg/mL (Antigenotoxic) Low GI absorption; P-gp substrate
Dihydroabyssinin I C21H22O6 Saturated C-1"–C-2" bond in dihydrofuran; C-4 hydroxy >100 µg/mL (Antigenotoxic) Moderate GI absorption; non-P-gp substrate

Key Findings from Comparative Studies

Ring System Impact: Compounds with a dihydrofuran-linked B-ring (e.g., this compound, Abyssinoflavone V) exhibit weaker antigenotoxic activity compared to those with a dihydropyran-linked B-ring (e.g., Sigmoidin C) . This is attributed to reduced steric hindrance in dihydropyran systems, enhancing enzyme inhibition. Saturation of the C-1"–C-2" bond (e.g., Dihydroabyssinin I) drastically reduces activity, highlighting the importance of conjugated double bonds for bioactivity .

Substituent Effects :

  • Hydroxyl vs. Methoxy Groups : Replacement of a methoxy group with a hydroxyl at C-4 (Sigmoidin C → Sigmoidin D) increases IC₅₀ from 21.8 to 44.5 µg/mL, suggesting methoxy groups enhance CYP inhibition .
  • Prenylation : Introduction of prenyl groups at C-2' (Erylatissin G) reduces activity (IC₅₀ = 74.0 µg/mL vs. 21.8 µg/mL for Sigmoidin C), likely due to steric interference with target enzymes .

ADME Profiles: Most prenylated flavonoids (excluding glycosides) exhibit high gastrointestinal absorption and comply with Lipinski’s Rule of Five, making them viable for oral administration . P-glycoprotein (P-gp) substrate status correlates with reduced bioavailability.

Q & A

Q. What are the recommended methodologies for synthesizing Erylatissin C with high purity, and how can experimental reproducibility be ensured?

To synthesize this compound, prioritize protocols that detail solvent systems, reaction conditions (e.g., temperature, catalysts), and purification steps (e.g., HPLC, crystallization). Reproducibility requires strict adherence to documented procedures, including batch-to-batch consistency checks and validation via spectroscopic techniques (e.g., NMR, IR). Precisely report deviations and calibrate instruments to minimize systematic errors . For novel compounds, provide full characterization data (e.g., elemental analysis, mass spectrometry) to confirm identity and purity .

Q. How should researchers design initial experiments to assess this compound’s biological activity?

Adopt a tiered approach:

In vitro assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity, IC50 values, and selectivity indices. Include positive/negative controls and dose-response curves.

Mechanistic studies : Employ techniques like flow cytometry (apoptosis) or Western blotting (pathway analysis).

Statistical rigor : Replicate experiments ≥3 times, account for inter-assay variability, and use ANOVA or non-parametric tests for analysis .

Q. What analytical techniques are critical for validating this compound’s structural integrity in different matrices?

  • Chromatography : UPLC/MS for purity assessment and degradation profiling.
  • Spectroscopy : NMR (1H/13C) for structural confirmation; X-ray crystallography for absolute configuration.
  • Stability studies : Monitor thermal, pH, and light-induced degradation using accelerated stability protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from methodological differences (e.g., cell lines, assay conditions). Mitigate this by:

Meta-analysis : Compare datasets across studies, identifying variables (e.g., concentration ranges, exposure times).

Orthogonal validation : Use multiple techniques (e.g., CRISPR knockouts, proteomics) to confirm target engagement.

Error analysis : Quantify uncertainties (e.g., confidence intervals, p-values) and assess whether discrepancies fall within experimental error margins .

Q. What strategies are effective for isolating this compound’s metabolites and evaluating their bioactivity?

  • Metabolite profiling : Use hepatic microsomes or in vivo models, followed by LC-HRMS for identification.
  • Semi-synthesis : Chemically modify suspected metabolites and compare bioactivity to parent compounds.
  • Computational tools : Apply molecular docking to predict metabolite-target interactions .

Q. How should researchers optimize this compound’s pharmacokinetic properties while maintaining efficacy?

  • Structure-activity relationship (SAR) studies : Modify functional groups to enhance solubility (e.g., PEGylation) or reduce clearance.
  • In silico modeling : Predict ADMET properties using tools like SwissADME.
  • In vivo testing : Use rodent models to assess bioavailability, half-life, and tissue distribution. Cross-validate with ex vivo organ bath assays .

Methodological and Analytical Challenges

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation).
  • Cluster analysis : Identify subpopulations with divergent responses using PCA or t-SNE.
  • Bayesian hierarchical models : Account for variability across biological replicates .

Q. How can researchers address low yields in this compound synthesis without compromising purity?

  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) to improve reaction efficiency.
  • Green chemistry : Replace toxic solvents with ionic liquids or supercritical CO2.
  • Scale-up protocols : Use microreactors for controlled, continuous-flow synthesis .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data and biological assay results in publications?

  • Raw data : Include supplementary files with unprocessed spectra/chromatograms.
  • Normalization : Clearly state how data were normalized (e.g., to housekeeping genes in Western blots).
  • Reproducibility checklist : Provide step-by-step protocols for key experiments, citing MIAME or ARRIVE guidelines .

Q. How should researchers handle non-reproducible results in this compound studies?

  • Blinded re-analysis : Have independent labs repeat experiments using identical materials.
  • Failure logs : Document all unsuccessful attempts to identify patterns (e.g., lot-specific reagent issues).
  • Transparency : Publish negative results in repositories like Figshare to inform the community .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erylatissin C
Reactant of Route 2
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